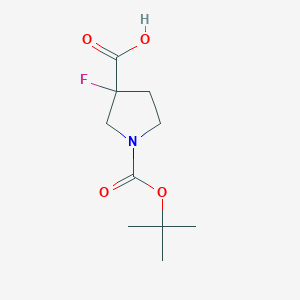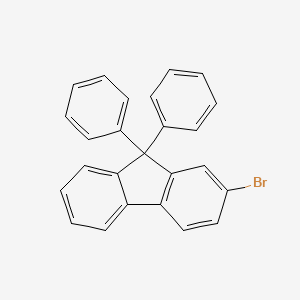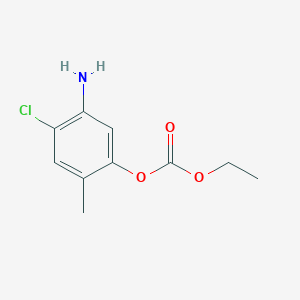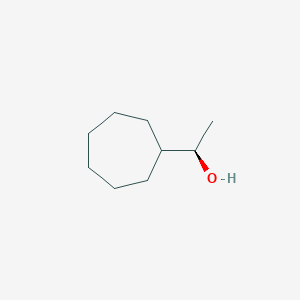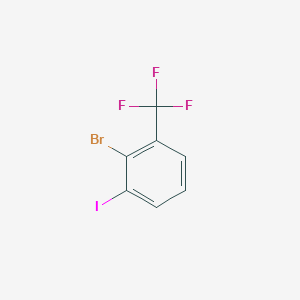
2-Brom-1-iod-3-(Trifluormethyl)benzol
Übersicht
Beschreibung
“2-Bromo-1-iodo-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF3I . It is a halogenated hydrocarbon .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-iodo-3-(trifluoromethyl)benzene” can be represented by the formula C7H3BrF3I .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-iodo-3-(trifluoromethyl)benzene” include its molecular weight, which is 350.902 Da .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Brom-1-iod-3-(Trifluormethyl)benzol: ist ein wertvolles Reagenz in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle. Es wird häufig in Pd-katalysierten Kreuzkupplungsreaktionen verwendet, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen entscheidend sind . Diese Verbindung dient als Elektrophil, das mit organometallischen Reagenzien reagiert, um Biaryle zu bilden, die Kernstrukturen in vielen Pharmazeutika und organischen Materialien sind.
Pharmazeutische Forschung
In der pharmazeutischen Forschung machen die Halogenatome dieser Verbindung zu einem vielseitigen Zwischenprodukt. Es kann zur Synthese verschiedener Arylverbindungen verwendet werden, die häufige Motive in Arzneimittelmolekülen sind. Das Vorhandensein von sowohl Brom- als auch Iodatomen ermöglicht selektive Reaktionen unter verschiedenen Bedingungen, was die Entwicklung neuer Arzneimittelverbindungen unterstützt .
Materialwissenschaften
Die Anwendung von This compound in der Materialwissenschaft umfasst die Synthese von organischen Halbleitern. Seine Fähigkeit, elektrophilen aromatischen Substitutionen zu unterliegen, macht es zu einem Vorläufer für Materialien mit spezifischen elektronischen Eigenschaften, die nützlich sind bei der Herstellung von Komponenten für organische Leuchtdioden (OLEDs) und andere elektronische Geräte .
Chemische Analyse
Diese Verbindung wird auch in der chemischen Analyse als Standard in der Massenspektrometrie verwendet. Aufgrund seines einzigartigen Massenspektren-Fragmentierungsmusters kann es als Referenzverbindung zur Kalibrierung von Instrumenten oder zur Identifizierung unbekannter Substanzen durch Vergleich ihrer Massenspektren dienen .
Umweltwissenschaften
In der Umweltwissenschaften kann This compound verwendet werden, um den Abbau von halogenierten Aromaten zu untersuchen. Diese Verbindungen sind oft persistente organische Schadstoffe, und das Verständnis ihres Verhaltens in der Umwelt ist entscheidend für die Bewertung ihrer Auswirkungen und die Entwicklung von Sanierungsstrategien .
Biochemie
Schließlich kann diese Verbindung in der Biochemie verwendet werden, um Proteininteraktionen zu untersuchen. Durch die Anbringung an Biomoleküle können Forscher die Bindungsstellen und Interaktionen innerhalb von Proteinen untersuchen, was für das Verständnis biologischer Prozesse und die Entwicklung von Medikamenten von grundlegender Bedeutung ist .
Wirkmechanismus
The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Furthermore, broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-1-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPAHUEDRWAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704032 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049731-01-2 | |
| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B1373067.png)
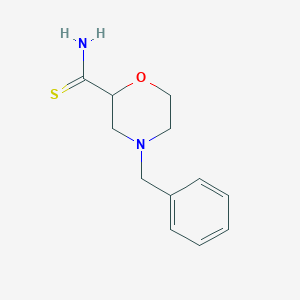
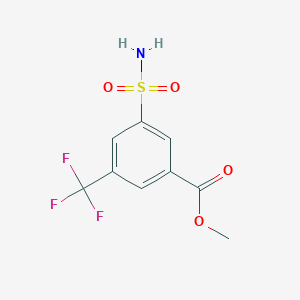
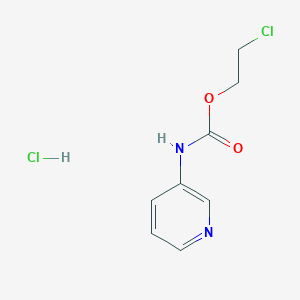
![3-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373075.png)

![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)

![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine hydrochloride](/img/structure/B1373081.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1373082.png)
